Cas no 402955-37-7 (Ertapenem Dimer Impurity)

Ertapenem Dimer Impurity structure
Ertapenem Dimer Impurity structure
Nome del prodotto:Ertapenem Dimer Impurity
Numero CAS:402955-37-7
MF:C44H48N6O13S2
MW:933.014320000001
CID:1061437
PubChem ID:71316412

Ertapenem Dimer Impurity Proprietà chimiche e fisiche

Nomi e identificatori

    • Ertapenem Dimer Impurity
    • Ertapenem Dimer Impurity DISCONTINUED
    • (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)aMino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)aMino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-Methyl-7-oxo-1-azabicyclo[3.2
    • Ertabenem USP impurity I
    • (4R,5S,6S)-3-(((3S,5S)-5-((3-Carboxyphenyl)carbamoyl)-1-((4R,5S,6S)-3-(((3S,5S)-5-((3-carboxyphenyl)carbamoyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]-1-[(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 402955-37-7
    • (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
    • PUBCHEM_71316412
    • SCHEMBL12509450
    • GZ7TH82JXM
    • Ertapenem sodium dimer hydrate b
    • DTXSID90747710
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, (4R,5S,6S)-
    • Ertapenem sodium dimer IV
    • Inchi: InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
    • Chiave InChI: GIKZHKCNSVCAIT-BNCIILEKSA-N
    • Sorrisi: CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O

Proprietà calcolate

  • Massa esatta: 932.27207795g/mol
  • Massa monoisotopica: 932.27207795g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 65
  • Conta legami ruotabili: 14
  • Complessità: 2100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 334Ų
  • XLogP3: -0.5

Proprietà sperimentali

  • Densità: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Leggermente solubile (6,9 g/l) (25°C),
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
(CAS:402955-37-7)Ertapenem dimer water and B
JXP-E0112
Purezza:99%
Quantità:10mg
Prezzo ($):Inchiesta